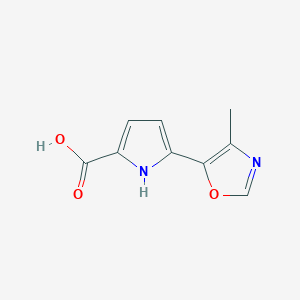
5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the family of oxazoles and pyrroles. This compound is characterized by its unique structure, which includes both an oxazole and a pyrrole ring. It is a colorless solid that is soluble in water and organic solvents. The compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-methyloxazole with pyrrole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole and pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole and pyrrole compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
科学的研究の応用
Chemistry: In chemistry, 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are essential in the design of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
Receptors: It may also interact with receptors like G-protein coupled receptors (GPCRs), modulating signal transduction pathways.
類似化合物との比較
- 4-Methyloxazole-5-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison: 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combined oxazole and pyrrole structure, which imparts distinct chemical and biological propertiesFor instance, its dual-ring system allows for more diverse interactions with biological targets, enhancing its therapeutic potential .
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
5-(4-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-8(14-4-10-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChIキー |
ALPAKVOAKWQRFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)C2=CC=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















